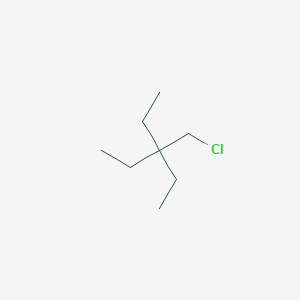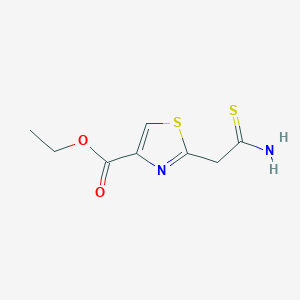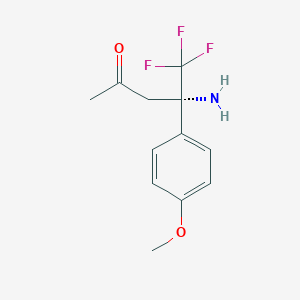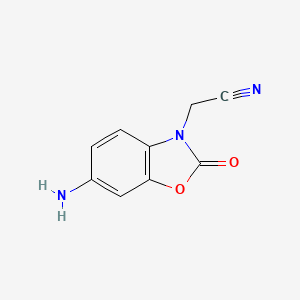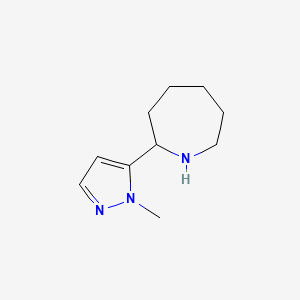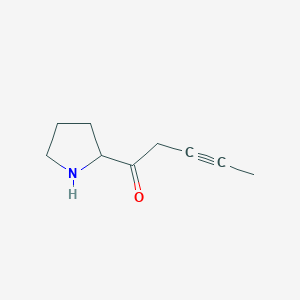
1-(Pyrrolidin-2-yl)pent-3-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-2-yl)pent-3-yn-1-one is a chemical compound that features a pyrrolidine ring attached to a pentynone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-2-yl)pent-3-yn-1-one can be achieved through several methods. One common approach involves the reaction of pyrrolidine with a suitable alkyne precursor under specific conditions. For instance, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds through nucleophilic addition of the pyrrolidine to the alkyne, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-2-yl)pent-3-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as halides or amines can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alkanes or alcohols.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
1-(Pyrrolidin-2-yl)pent-3-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-2-yl)pent-3-yn-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-(Pyrrolidin-2-yl)pent-3-yn-1-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A structurally related compound with a similar pyrrolidine ring but different functional groups.
Pent-3-yn-1-one: A compound with a similar alkyne chain but lacking the pyrrolidine ring.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-pyrrolidin-2-ylpent-3-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-6-9(11)8-5-4-7-10-8/h8,10H,4-7H2,1H3 |
InChI Key |
RHXVSOVGWQJPKK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


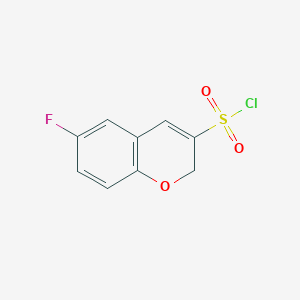
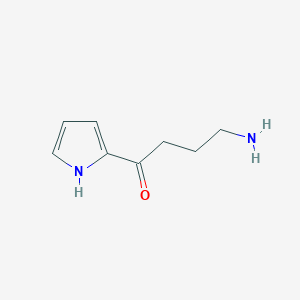

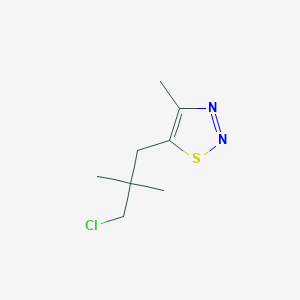
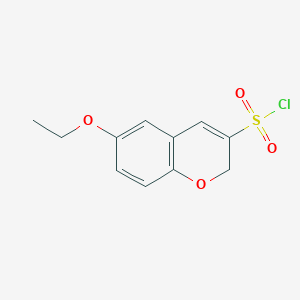
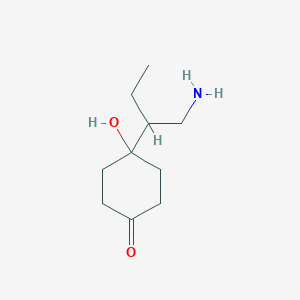
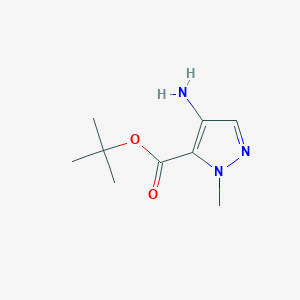
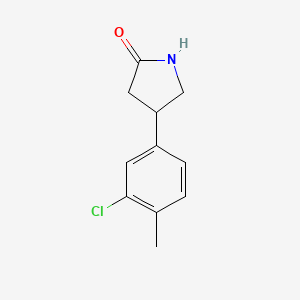
![Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate](/img/structure/B13170687.png)
